3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Overview
Description
AG-17724 is a potent peptidyl-prolyl isomerase (PPIase) Pin1 inhibitor.
Scientific Research Applications
Antioxidant Properties
Some derivatives of 6-fluoro-benzimidazole, closely related to the compound , have been synthesized and shown to possess significant antioxidant properties. These compounds, including those with naphthalene groups attached to the benzimidazole ring, displayed strong inhibitory effects on superoxide anion formation, surpassing the efficacy of superoxide dismutase (SOD) in in vitro studies (Ateş-Alagöz et al., 2005).
Anticancer Properties
Compounds structurally similar to 3-(6-Fluoro-1H-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine have shown promise in anticancer research. For instance, benzimidazole derivatives with naphthalene moieties have been evaluated for their anticancer properties against various cancer cell lines, including breast cancer, exhibiting moderate activity in some cases (Salahuddin et al., 2014).
Photophysical Properties
The photophysical properties of similar benzimidazole derivatives have been extensively studied. These studies focus on the solvatochromic properties, which are crucial in biophysical research for understanding the polarity of microenvironments. The introduction of various substituents in the benzimidazole derivatives, akin to the compound , significantly influences their spectral and photophysical properties (Guzow et al., 2013).
Cytotoxicity and Biological Activity
New benzimidazole-based compounds, similar in structure to the compound of interest, have been synthesized and assessed for their cytotoxic activity. Notably, some derivatives demonstrated comparable activity to the drug Tamoxifen when tested against the human breast cancer cell line MCF-7 (Bui et al., 2016).
properties
IUPAC Name |
(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMPZFCFXCJBEY-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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